molecular formula C13H18N2O2 B1611864 N-(4-Methoxyphenyl)piperidine-4-carboxamide CAS No. 883106-58-9

N-(4-Methoxyphenyl)piperidine-4-carboxamide

Cat. No. B1611864
CAS RN: 883106-58-9
M. Wt: 234.29 g/mol
InChI Key: DSQXVHWGHULTNY-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)piperidine-4-carboxamide” is a chemical compound . It is also known by its IUPAC name "N-(4-methoxyphenyl)-4-piperidinecarboxamide hydrochloride" . The molecular formula of this compound is C13H19ClN2O2 .


Synthesis Analysis

The synthesis of N-(4-Methoxyphenyl)piperidine-4-carboxamide and its derivatives has been reported in several studies . For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Molecular Structure Analysis

The molecular weight of “N-(4-Methoxyphenyl)piperidine-4-carboxamide” is 270.76 . The molecular structure of this compound can be represented by the formula C13H19ClN2O2 .

Scientific Research Applications

  • PET Radiotracer Synthesis : N-(4-Methoxyphenyl)piperidine-4-carboxamide derivatives have been synthesized for studying cannabinoid receptors in the brain using positron emission tomography (PET). For instance, a study demonstrated the synthesis of a potential PET radiotracer for the study of CB1 cannabinoid receptors, with a specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).

  • Imaging Serotonin Receptors : A comparative study explored the use of 18F-Mefway for quantifying serotonin 1A receptors in humans. This compound, which includes a derivative of N-(4-Methoxyphenyl)piperidine-4-carboxamide, was compared to another compound (18F-FCWAY) for effectiveness in imaging serotonin receptors (Choi et al., 2015).

  • Analgesic Activity and Chemical Modification : N-(4-Methoxyphenyl)piperidine-4-carboxamide derivatives have been explored for analgesic activity. A study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a TRPV1 antagonist, led to the discovery of a derivative with improved pharmacological and tolerability profile compared to the lead compound (Nie et al., 2020).

  • Bacterial Persisters Targeting : Research also includes the development of compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. A derivative was found to cause reversion of persisters to antibiotic-sensitive cells, presenting a novel approach to tackle bacterial persistence (Kim et al., 2011).

  • PET Imaging of Dopamine Receptors : Carbon-11-labeled carboxamide derivatives of N-(4-Methoxyphenyl)piperidine-4-carboxamide have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds displayed promise for in vivo imaging of dopamine receptors (Gao et al., 2008).

Future Directions

The future research directions for “N-(4-Methoxyphenyl)piperidine-4-carboxamide” could involve further exploration of its potential biological activities. For instance, some piperidine derivatives have shown promising anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer treatment .

properties

IUPAC Name

N-(4-methoxyphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQXVHWGHULTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596391
Record name N-(4-Methoxyphenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)piperidine-4-carboxamide

CAS RN

883106-58-9
Record name N-(4-Methoxyphenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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